4-Azidoestradiol
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Overview
Description
4-Azidoestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of an azide group (-N₃) attached to the fourth carbon of the estradiol molecule. The azide group imparts unique chemical properties to the molecule, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where an appropriate azide salt (such as sodium azide) reacts with a halogenated estradiol derivative under polar aprotic conditions (e.g., acetonitrile or dimethyl sulfoxide) to form 4-Azidoestradiol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic azide synthesis can be applied. These methods often involve the use of azide salts and halogenated precursors, with careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Azidoestradiol can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide, polar aprotic solvents (acetonitrile, dimethyl sulfoxide).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Primary amines.
Substitution: Alkyl azides.
Cycloaddition: Triazoles.
Scientific Research Applications
4-Azidoestradiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4-Azidoestradiol involves its interaction with estrogen receptors in target tissues. The azide group allows for bioorthogonal reactions, enabling the selective labeling and tracking of estrogen receptors in biological systems. This interaction can modulate various cellular pathways, including gene expression and signal transduction .
Comparison with Similar Compounds
4-Hydroxyestrone: Another estrogen metabolite with neuroprotective properties.
Azidothymidine (AZT): An azide-containing compound used in antiviral therapy.
Uniqueness: 4-Azidoestradiol is unique due to its combination of estrogenic activity and the presence of the azide group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
Properties
CAS No. |
41164-45-8 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-4-azido-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23N3O2/c1-18-9-8-11-10-4-6-15(22)17(20-21-19)13(10)3-2-12(11)14(18)5-7-16(18)23/h4,6,11-12,14,16,22-23H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |
InChI Key |
VUNFQFOBWPMCMM-ZHIYBZGJSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4N=[N+]=[N-])O |
Synonyms |
4-azidoestradiol |
Origin of Product |
United States |
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